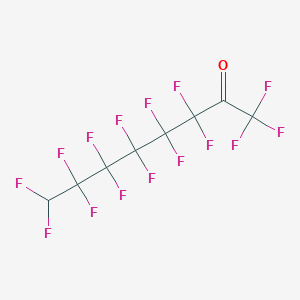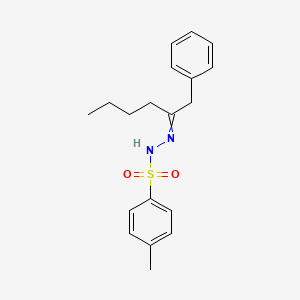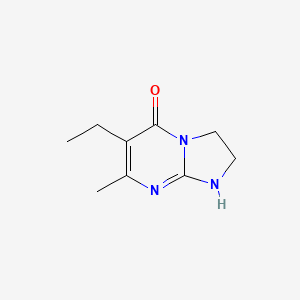
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antiviral, and anticancer properties.
Medicine: As potential therapeutic agents for treating various diseases.
Industry: In the development of new materials and catalysts.
作用机制
The mechanism of action of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a critical step in a disease pathway.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-a]pyridazine: Investigated for its antimicrobial activity.
Uniqueness
Imidazo[1,2-a]pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
CAS 编号 |
65658-67-5 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
6-ethyl-7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H13N3O/c1-3-7-6(2)11-9-10-4-5-12(9)8(7)13/h3-5H2,1-2H3,(H,10,11) |
InChI 键 |
UJAAZNQFASWGLP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2NCCN2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



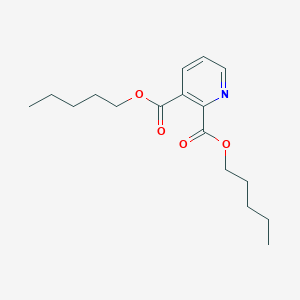
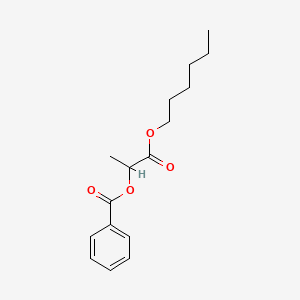
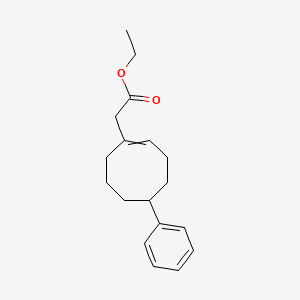

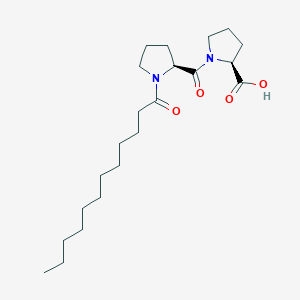

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


